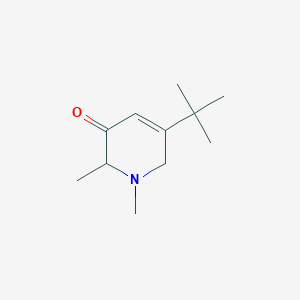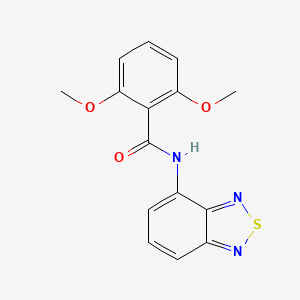![molecular formula C31H32BrNO2 B14942718 (2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate](/img/structure/B14942718.png)
(2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE is a complex organic compound characterized by its unique bicyclic structure and the presence of bromine, phenyl, and acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:
Formation of the bicyclic core: This involves the reaction of a suitable precursor with bromine to introduce the bromine atom at the desired position.
Phenylation: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Acetylation: The final step involves the acetylation of the compound to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
{2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
{2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (1R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Uniqueness
The uniqueness of {2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C31H32BrNO2 |
|---|---|
分子量 |
530.5 g/mol |
IUPAC名 |
[[2-[(3-bromo-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]phenyl]-diphenylmethyl] acetate |
InChI |
InChI=1S/C31H32BrNO2/c1-21(34)35-31(22-13-7-5-8-14-22,23-15-9-6-10-16-23)24-17-11-12-18-26(24)33-28-27(32)25-19-20-30(28,4)29(25,2)3/h5-18,25,27H,19-20H2,1-4H3 |
InChIキー |
GMRWFFOCVOKFBW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3N=C4C(C5CCC4(C5(C)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B14942636.png)
![1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942647.png)
![Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate](/img/structure/B14942657.png)

![1-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942667.png)

![1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942684.png)
![2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942687.png)
![4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942689.png)
![Ethyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14942696.png)

![N-(3-fluorobenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14942713.png)
![{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B14942723.png)
![2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14942731.png)
